molecular formula C10H5F6N B13521491 3,5-Bis(trifluoromethyl)benzylisocyanide

3,5-Bis(trifluoromethyl)benzylisocyanide

Cat. No.: B13521491
M. Wt: 253.14 g/mol
InChI Key: JCGMIIHYVXCSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(trifluoromethyl)benzylisocyanide is a chemical compound with the molecular formula C10H5F6N. It is characterized by the presence of two trifluoromethyl groups attached to a benzylisocyanide core. This compound is known for its high electronegativity and steric hindrance, which contribute to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)benzylisocyanide typically involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanide group. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the potential hazards associated with phosgene .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)benzylisocyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Bis(trifluoromethyl)benzylisocyanide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)benzylisocyanide involves its interaction with various molecular targets. The high electronegativity and steric hindrance of the trifluoromethyl groups contribute to its reactivity. The compound can form stable complexes with metal ions and participate in coordination chemistry. Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(trifluoromethyl)benzylisocyanide is unique due to the presence of both trifluoromethyl groups and the isocyanide group. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various applications .

Properties

Molecular Formula

C10H5F6N

Molecular Weight

253.14 g/mol

IUPAC Name

1-(isocyanomethyl)-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C10H5F6N/c1-17-5-6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-4H,5H2

InChI Key

JCGMIIHYVXCSGT-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.